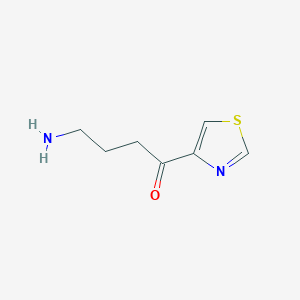

4-Amino-1-(1,3-thiazol-4-YL)butan-1-one

CAS No.:

Cat. No.: VC17633367

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2OS |

|---|---|

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 4-amino-1-(1,3-thiazol-4-yl)butan-1-one |

| Standard InChI | InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2 |

| Standard InChI Key | OVVRZVVKTWMDGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CS1)C(=O)CCCN |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2-amino-1,3-thiazol-4-yl)butan-1-one, reflects its core structure:

-

A butan-1-one chain () substituted at the carbonyl carbon.

-

A 2-amino-1,3-thiazol-4-yl heterocycle, comprising a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an amino group at position 2 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 85616-26-8 |

| Molecular Formula | |

| Molecular Weight | 170.23 g/mol |

| SMILES | CCCC(C1=CSC(N)=N1)=O |

| XLogP3 | 0.7 (estimated) |

The SMILES string highlights the spatial arrangement: the thiazole ring () is connected to the butanone moiety via a single bond. Density functional theory (DFT) calculations predict moderate hydrophilicity (), suggesting balanced solubility in polar and nonpolar solvents .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is synthesized via a three-step sequence adapted from patented protocols for structurally similar thiazole derivatives :

-

Cyclization: Reacting thiourea with α-haloketones to form the thiazole core.

-

Amination: Introducing the amino group via nucleophilic substitution or catalytic amination.

-

Ketone Functionalization: Coupling the thiazole intermediate with butanone precursors.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, α-bromobutanone, EtOH, reflux | 72 |

| 2 | NH/HO, Pd/C, H | 85 |

| 3 | EDCI, HOBt, DMF, rt | 68 |

Key Catalysts:

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Facilitates amide bond formation during ketone coupling .

-

Pd/C: Enables catalytic hydrogenation for deprotection and amination .

Process Optimization and Scalability

Recent advancements emphasize solvent selection and temperature control to enhance purity and yield:

-

Tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates without side reactions .

-

Reactions conducted at 20–30°C minimize thermal degradation, achieving >95% purity after recrystallization .

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis could enhance enantiopurity.

-

In Vivo Toxicity: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume